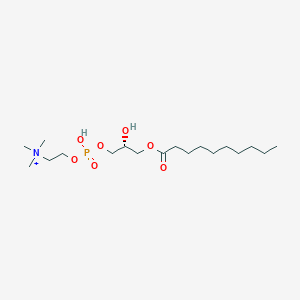

1-Decanoyl-sn-glycero-3-phosphocholine

Description

Properties

IUPAC Name |

[(2R)-3-decanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38NO7P/c1-5-6-7-8-9-10-11-12-18(21)24-15-17(20)16-26-27(22,23)25-14-13-19(2,3)4/h17,20H,5-16H2,1-4H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECPDKKEUKDCPG-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(10:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22248-63-1 | |

| Record name | 3,5,9-Trioxa-4-phosphanonadecan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22248-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LysoPC(10:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Decanoyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Decanoyl-sn-glycero-3-phosphocholine (B1200132), a lysophospholipid also known as LysoPC(10:0), is a crucial molecule in lipidomics and cell signaling research. This guide provides a comprehensive overview of its chemical and physical properties, its role in significant biological signaling pathways, and detailed experimental protocols for its application. The information is curated to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound is a mono-acylated glycerophosphocholine with a 10-carbon acyl chain. Its amphiphilic nature, with a hydrophilic phosphocholine (B91661) head group and a lipophilic decanoyl tail, dictates its behavior in aqueous and non-aqueous environments.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 22248-63-1 | [1] |

| Molecular Formula | C₁₈H₃₈NO₇P | [1] |

| Molecular Weight | 411.47 g/mol | [1] |

| Physical State | Solid | [1] |

| Critical Micelle Concentration (CMC) | 6-8 mM | [2] |

| Purity | >98% | [1] |

Solubility and Storage

-

Storage: It is recommended to store this compound at -20°C to ensure its stability and prevent degradation.[1]

Biological Role and Signaling Pathways

Lysophosphatidylcholines (LPCs), including this compound, are not merely metabolic intermediates but also potent signaling molecules involved in a myriad of cellular processes. They are known to influence inflammation, cell proliferation, and apoptosis.[3] The signaling actions of LPCs are primarily mediated through G protein-coupled receptors (GPCRs), Toll-like receptors (TLRs), and the modulation of Protein Kinase C (PKC) activity.

G Protein-Coupled Receptor (GPCR) Signaling

LPCs can act as ligands for specific GPCRs, such as G2A and GPR4, initiating downstream signaling cascades.[4] Upon ligand binding, these receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins. The activated Gα and Gβγ subunits then modulate the activity of various effector enzymes and ion channels, influencing a wide range of cellular responses.

Caption: LPC-mediated GPCR signaling pathway.

Toll-like Receptor (TLR) Signaling

LPCs have been shown to trigger signaling through TLR2 and TLR4.[5] This interaction can lead to the activation of downstream pathways, such as the NF-κB pathway, resulting in the production of pro-inflammatory cytokines. This highlights the role of LPCs in the innate immune response and inflammation.

Caption: LPC-mediated TLR signaling pathway.

Protein Kinase C (PKC) Signaling

LPCs can modulate the activity of Protein Kinase C (PKC), a key enzyme in many signal transduction cascades. The effect of LPC on PKC is concentration-dependent, with low concentrations causing activation and high concentrations leading to inhibition.[6] This modulation of PKC activity can have widespread effects on cellular processes such as proliferation and differentiation.

Caption: Modulation of PKC signaling by LPC.

Experimental Protocols

A primary application of this compound in research is its use as an internal standard in mass spectrometry-based lipidomics.[7] Its chemical properties and the fact that it is not typically abundant in most biological samples make it an ideal candidate for this purpose.

Use as an Internal Standard in Lipidomics

The following protocol outlines the general steps for using this compound as an internal standard for the quantification of other lipids in a biological sample.

Objective: To accurately quantify lipid species in a biological sample (e.g., plasma, cell lysate) using this compound as an internal standard.

Materials:

-

Biological sample (e.g., plasma, serum, cell pellet)

-

This compound (LysoPC 10:0) of high purity

-

Methanol (B129727) (MeOH), HPLC grade

-

Chloroform (CHCl₃), HPLC grade

-

Water, HPLC grade

-

Vortex mixer

-

Centrifuge

-

Glass tubes

-

Nitrogen gas evaporator

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve it in methanol to a final concentration of 1 mg/mL.

-

Store the stock solution at -20°C.

-

-

Sample Preparation:

-

Lipid Extraction (Methanol Precipitation Method): [7]

-

To the prepared sample, add a known amount of the this compound internal standard stock solution. The amount should be chosen to be within the linear range of the mass spectrometer's detector.

-

Add 1 mL of cold methanol.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins and extract lipids.

-

Incubate the mixture on ice for 10 minutes.

-

Centrifuge the sample at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant containing the lipid extract to a new glass tube.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

-

-

LC-MS Analysis:

-

Inject the reconstituted sample into the LC-MS system.

-

Separate the lipids using a suitable chromatography column (e.g., C18).

-

Detect the lipid species using the mass spectrometer in the appropriate mode (positive or negative ion mode).

-

The amount of the target lipid species is quantified by comparing the peak area of the analyte to the peak area of the this compound internal standard.

-

References

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 4. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of protein kinase C by lysophospholipids. Potential role in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

1-Decanoyl-sn-glycero-3-phosphocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Decanoyl-sn-glycero-3-phosphocholine, a lysophospholipid of significant interest in various research and development fields. This document covers its nomenclature, physicochemical properties, biological roles, and practical considerations for its use in experimental settings.

Nomenclature and Synonyms

This compound is a glycerophosphocholine where the glycerol (B35011) backbone is esterified with decanoic acid at the sn-1 position.[1] Due to the presence of a single acyl chain, it belongs to the class of lysophosphatidylcholines (LPCs or Lyso-PCs).[2] The nomenclature "sn" refers to the stereospecific numbering of the glycerol backbone.

This compound is known by several synonyms, which are crucial to recognize when searching scientific literature and databases.

| Synonym | Abbreviation | Source/Context |

| 1-Decanoyl-2-hydroxy-sn-glycero-3-phosphocholine | - | Systematic Name |

| LysoPC(10:0) | LPC(10:0) | Lipidomics Notation |

| 1-Caproyl-sn-glycero-3-phosphocholine | - | Older Nomenclature |

| L-α-Lysophosphatidylcholine, decanoyl | - | Common Name |

| 10:0 Lyso PC | - | Common Abbreviation |

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 22248-63-1 |

| PubChem CID | 22851442[3] |

| HMDB ID | HMDB0003752 |

| Molecular Formula | C18H38NO7P[3] |

| Molecular Weight | 411.47 g/mol |

| InChI Key | SECPDKKEUKDCPG-QGZVFWFLSA-N |

Physicochemical Properties

This compound is an amphiphilic molecule with a polar phosphocholine (B91661) headgroup and a nonpolar 10-carbon acyl chain. This structure dictates its behavior in aqueous and lipid environments, allowing it to integrate into cell membranes and form micelles above a certain concentration.

| Property | Value/Description |

| Physical State | Solid |

| Solubility | Soluble in ethanol (B145695).[4] Preparation of aqueous solutions often requires sonication or the use of a carrier like fatty-acid-free BSA. |

| Critical Micelle Concentration (CMC) | 6-8 mM[5] |

Biological Activity and Signaling Pathways

Lysophosphatidylcholines, including this compound, are not merely structural components of cell membranes but also active signaling molecules involved in a myriad of physiological and pathological processes.[6]

Biosynthesis

This compound is primarily generated through the enzymatic hydrolysis of phosphatidylcholine containing a decanoyl group at the sn-1 or sn-2 position by phospholipase A2 (PLA2).[2] This process is a key step in the Lands cycle, which is involved in membrane remodeling and the generation of lipid mediators.

Signaling Mechanisms

LPCs exert their effects by interacting with several cell surface and intracellular targets. The biological response to LPCs can be highly dependent on the length and saturation of the acyl chain.[7]

G Protein-Coupled Receptors (GPCRs): LPCs are known to activate a range of GPCRs, leading to downstream signaling cascades. Receptors implicated in LPC signaling include GPR4, GPR55, GPR119, and GPR132 (also known as G2A).[8] Activation of these receptors, which are often coupled to Gq/11 or Gi/o proteins, can lead to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

Toll-Like Receptors (TLRs): LPCs can directly activate TLR2 and TLR4, key receptors of the innate immune system.[9] This interaction can initiate pro-inflammatory signaling pathways. Interestingly, in the presence of classical TLR ligands like lipopolysaccharide (LPS), LPCs can sometimes exhibit an anti-inflammatory effect by inhibiting downstream signaling components like NF-κB and MAPK/ERK.[7][9]

Mitogen-Activated Protein Kinase (MAPK) Pathway: LPCs can induce the phosphorylation and activation of MAP kinases, including ERK, JNK, and p38.[10][11] This activation is often downstream of GPCR and TLR signaling and plays a role in regulating gene expression related to inflammation and cell proliferation.

Below is a generalized signaling pathway for lysophosphatidylcholines.

Role in Research and Drug Development

Research Applications

-

Cell Signaling Studies: Due to its well-defined structure, this compound is a valuable tool for studying the specific roles of medium-chain lysophospholipids in the signaling pathways mentioned above.

-

Membrane Permeabilization: Like other LPCs, it can be used at higher concentrations to permeabilize cell membranes for the introduction of antibodies or other molecules into the cell interior.

-

Model Membrane Studies: Its amphiphilic nature makes it useful in the formation of micelles and for incorporation into model membranes to study lipid-protein interactions and membrane dynamics.

Drug Delivery

Phospholipids (B1166683) are fundamental components of liposomal drug delivery systems. While longer-chain phospholipids like DSPC are often used for their stability, medium-chain lipids such as this compound can be incorporated to modulate the fluidity and release characteristics of liposomes.[12][13]

Biomarker Potential

Alterations in the plasma levels of various LPC species have been associated with several diseases, including cancer and stroke, suggesting their potential as diagnostic or prognostic biomarkers.[14]

Experimental Protocols

Preparation and Handling

Reconstitution: For cell-based assays, this compound can be reconstituted in an organic solvent like ethanol at a high concentration.[4] For final dilutions in aqueous media, it is often necessary to sonicate the solution or use a carrier protein like fatty-acid-free bovine serum albumin (BSA) to ensure solubility and prevent micelle formation, which could lead to non-specific effects.

Storage: Store stock solutions at -20°C or -80°C. Aqueous solutions are less stable and should ideally be prepared fresh for each experiment.

Quantification by Mass Spectrometry

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and specific method for the quantification of different LPC species in biological samples.

Workflow for LPC Quantification:

A common approach involves a precursor ion scan for m/z 184 in positive ion mode, which is characteristic of the phosphocholine headgroup.

In Vitro Kinase Assays

To investigate the effect of this compound on downstream signaling kinases like PKC and MAPKs, in vitro kinase assays can be performed using commercially available kits or established protocols.

General Protocol for a PKC Assay:

-

Prepare Reagents: This includes a PKC source (purified enzyme or cell lysate), a specific substrate peptide, a lipid activator (like phosphatidylserine (B164497) and diacylglycerol), and γ-32P-ATP.[15]

-

Reaction Setup: Combine the PKC, substrate, and lipid activator in a reaction buffer.

-

Initiate Reaction: Add the γ-32P-ATP to start the phosphorylation reaction.

-

Incubation: Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop Reaction and Separate: Spot the reaction mixture onto a phosphocellulose paper to bind the phosphorylated substrate and wash away the unincorporated γ-32P-ATP.

-

Quantify: Measure the radioactivity on the paper using a scintillation counter.

The effect of this compound would be assessed by including it in the reaction mixture and observing any changes in PKC activity compared to a vehicle control.

Quantitative Data

Specific quantitative data for this compound, such as receptor binding affinities (Kd) or half-maximal effective/inhibitory concentrations (EC50/IC50), are not extensively reported in publicly accessible literature. The activity of LPCs is known to be dependent on the specific cell type and the assay conditions. Researchers should perform dose-response experiments to determine the optimal concentration range for their specific experimental system.

Conclusion

This compound is a versatile lysophospholipid with important roles in cell signaling and a growing profile of applications in biomedical research and drug development. Its well-defined structure makes it a valuable tool for dissecting the complex biology of lipid signaling. Further research is needed to fully elucidate the specific functions of this medium-chain LPC and to translate its potential into clinical applications.

References

- 1. Showing Compound LysoPC(10:0) (FDB023221) - FooDB [foodb.ca]

- 2. elifesciences.org [elifesciences.org]

- 3. This compound | C18H38NO7P | CID 22851442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]

- 8. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Mitogen-Activated Protein Kinases by Lysophosphatidylcholine-Induced Mitochondrial Reactive Oxygen Species Generation in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Transformative Impact of Nanocarrier‐Mediated Drug Delivery: Overcoming Biological Barriers and Expanding Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. avantiresearch.com [avantiresearch.com]

- 15. merckmillipore.com [merckmillipore.com]

In-Depth Technical Guide: 1-Decanoyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological significance of 1-decanoyl-sn-glycero-3-phosphocholine (B1200132), a member of the lysophosphatidylcholine (B164491) (LPC) family of lipids. LPCs are increasingly recognized for their roles as signaling molecules in a variety of physiological and pathological processes, making them a subject of intense research in drug development and diagnostics.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. These data are critical for analytical applications, including mass spectrometry and chromatography, as well as for understanding the molecule's behavior in biological systems.

| Property | Value |

| Molecular Formula | C18H38NO7P |

| Molecular Weight | 423.47 g/mol |

| Exact Mass | 423.2382 g/mol |

| Monoisotopic Mass | 423.2382 g/mol |

Biological Significance and Signaling Pathways

This compound, as a lysophosphatidylcholine, is an intermediate in the metabolism of phosphatidylcholine, a major component of eukaryotic cell membranes.[1] LPCs are produced through the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2).[1] Beyond their structural roles, LPCs act as signaling molecules that can influence a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[1][2]

LPCs exert their effects by interacting with specific cell surface receptors, primarily G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[2][3][4][5]

G Protein-Coupled Receptor (GPCR) Signaling

Several GPCRs have been identified as receptors for LPCs, including G2A, GPR4, and OGR1.[6][7] The binding of LPC to these receptors can initiate downstream signaling cascades. For instance, LPC binding to G2A can activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.[3] This interaction is also implicated in promoting the migration of immune cells.[6]

Toll-Like Receptor (TLR) Signaling

LPCs have also been shown to activate both TLR2 and TLR4 signaling pathways.[4][8] This interaction can lead to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like IL-8.[4][8] This pathway highlights the role of LPCs in the inflammatory response.

Experimental Protocols: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification of lysophosphatidylcholines in biological samples.[9][10][11] The following protocol provides a general framework for the analysis of this compound.

Sample Preparation (Lipid Extraction)

A common method for extracting lipids from biological matrices is a modified Bligh-Dyer or Folch extraction.

-

Reagents:

-

Chloroform

-

Methanol

-

Internal Standard (e.g., a deuterated or odd-chain LPC)

-

-

Procedure:

-

To 100 µL of sample (e.g., plasma, cell lysate), add the internal standard.

-

Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 90:10 methanol:water).

-

Liquid Chromatography (LC)

Reverse-phase chromatography is typically employed to separate LPCs based on their acyl chain length and degree of unsaturation.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of LPCs. Quantification is achieved using multiple reaction monitoring (MRM).

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transition for this compound:

-

Precursor Ion (Q1): m/z 424.3 (corresponding to [M+H]+)

-

Product Ion (Q3): m/z 184.1 (corresponding to the phosphocholine (B91661) head group)

-

-

Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard to calculate the concentration.

The workflow for this experimental protocol is illustrated below.

References

- 1. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

Solubility of 1-Decanoyl-sn-glycero-3-phosphocholine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Decanoyl-sn-glycero-3-phosphocholine (C10 Lyso-PC) in organic solvents. Due to the limited availability of specific quantitative data for this particular lysophosphatidylcholine (B164491), this document synthesizes available information for structurally similar compounds and outlines a detailed protocol for determining its solubility experimentally.

Introduction to this compound

This compound is a lysophosphatidylcholine (LPC), a class of phospholipids (B1166683) that are derivatives of phosphatidylcholines. It consists of a glycerol (B35011) backbone, a phosphocholine (B91661) head group, a single decanoyl (C10:0) fatty acid chain at the sn-1 position, and a hydroxyl group at the sn-2 position. The amphiphilic nature of LPCs, with a hydrophilic phosphocholine head and a hydrophobic acyl tail, dictates their solubility in various solvents and their role in biological systems and pharmaceutical formulations. Understanding the solubility of C10 Lyso-PC is critical for its application in drug delivery systems, as a surfactant, and in the study of membrane biophysics.

Quantitative Solubility Data

For context, the table below presents solubility data for other lysophosphatidylcholines and related phosphatidylcholines. It is important to note that these values are for guidance and the actual solubility of this compound may vary.

| Compound | Solvent | Solubility (approx.) |

| 1,2-Dilauroyl-sn-glycero-3-PC (C12:0) | Ethanol (B145695) | ~25 mg/mL[1] |

| 1,2-Dioleoyl-sn-glycero-3-PC (C18:1) | Ethanol | ~25 mg/mL[2] |

| 1,2-Dioleoyl-sn-glycero-3-PC (C18:1) | Chloroform | ~20 mg/mL[2] |

| 1,3-Dioctanoyl Glycerol (C8:0) | Ethanol | ~10 mg/mL[3] |

| 1,3-Dioctanoyl Glycerol (C8:0) | Chloroform | ~10 mg/mL[3] |

| 1,3-Dioctanoyl Glycerol (C8:0) | DMSO | ~1 mg/mL[3] |

| 1,3-Dioctanoyl Glycerol (C8:0) | Dimethyl formamide | ~30 mg/mL[3] |

| Lysophosphatidylcholine (general) | Ethanol | Sparingly soluble[4] |

| Lysophosphatidylcholine (general) | DMSO | Sparingly soluble[4] |

| Lysophosphatidylcholine (general) | Dimethyl formamide | Sparingly soluble[4] |

| Lysophosphatidylcholine (from egg yolk) | Chloroform:Methanol (1:1, v/v) | 25-50 mg/mL |

| Lysophosphatidylcholine (from egg yolk) | Chloroform | 27.8 g/100 mL |

| Lysophosphatidylcholine (from egg yolk) | Methanol | 14.6 g/100 mL |

| Lysophosphatidylcholine (from egg yolk) | Ethanol | 3.9 g/100 mL |

Note: The solubility of lipids can be significantly affected by factors such as temperature, purity of the solute and solvent, and the presence of moisture.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

3.1. Materials

-

This compound (of highest possible purity)

-

Organic solvents of analytical grade (e.g., ethanol, methanol, chloroform, dimethyl sulfoxide)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if the lipid has a chromophore) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Stock Standard Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., chloroform:methanol 2:1) to prepare a stock solution of known concentration.

-

Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to be used for HPLC analysis.

-

Saturation of Solvent:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the organic solvent to be tested. An excess is ensured by observing undissolved solid at the bottom of the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter (0.22 µm) into a clean vial. This step is crucial to remove any remaining micro-particulates.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent.

-

Analyze the diluted sample using a validated HPLC method.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original undiluted supernatant.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

3.3. Experimental Workflow Diagram

Logical Relationships in Solubility Determination

The process of determining the solubility of this compound follows a logical progression from sample preparation to final analysis. The diagram below illustrates the key relationships and dependencies in this workflow.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, the information available for analogous lysophosphatidylcholines suggests it is likely to be sparingly soluble in polar organic solvents such as ethanol and methanol. For researchers, scientists, and drug development professionals requiring precise solubility values, direct experimental determination is recommended. The protocol and workflows provided in this guide offer a robust framework for obtaining accurate and reproducible solubility data, which is essential for the effective utilization of this compound in various scientific and pharmaceutical applications.

References

An In-depth Technical Guide to 1-Decanoyl-sn-glycero-3-phosphocholine in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decanoyl-sn-glycero-3-phosphocholine (B1200132) is a lysophospholipid, a class of molecules that play crucial roles in various biological processes, including signal transduction and membrane modulation. As amphiphilic molecules, they self-assemble in aqueous solutions to form micelles above a certain concentration. This technical guide provides a comprehensive overview of the physicochemical properties, experimental characterization, and biological relevance of this compound in an aqueous environment.

Physicochemical Properties

The behavior of this compound in aqueous solution is characterized by its propensity to form micelles, which are aggregates of molecules where the hydrophobic tails are shielded from the water, and the hydrophilic headgroups are exposed.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related lysophospholipids in aqueous solution.

| Property | Value | Compound | Reference |

| Critical Micelle Concentration (CMC) | 7.0 mM | This compound | [1] |

| Thermodynamic Parameters of Micellization (for a similar compound, Dodecyl Phosphocholine) | |||

| Standard Gibbs Free Energy (ΔG°mic) | Negative (spontaneous process) | Dodecyl Phosphocholine (B91661) | [2][3] |

| Enthalpy of Micellization (ΔH°mic) | Exothermic | Dodecyl Phosphocholine | [2][3] |

| Entropy of Micellization (ΔS°mic) | Decreases with increasing temperature | Dodecyl Phosphocholine | [2][3] |

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This protocol describes the determination of the CMC of this compound using the Du Noüy ring method.

Materials:

-

This compound

-

Deionized water

-

Tensiometer with a platinum-iridium ring

-

Glassware

Procedure:

-

Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC (e.g., 20 mM).

-

Prepare a series of dilutions from the stock solution, ranging from below to above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each solution, starting with the most dilute.

-

Thoroughly clean and flame the platinum ring between each measurement.

-

Plot the surface tension as a function of the logarithm of the concentration.

-

The CMC is the point at which the surface tension becomes relatively constant.

Experimental workflow for CMC determination.

Characterization of Micelles by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique to study the aggregation state and local environment of phospholipids.

Materials:

-

This compound solutions at various concentrations

-

D₂O for locking

-

NMR spectrometer

Procedure:

-

Prepare samples of this compound in D₂O at concentrations below and above the CMC.

-

Acquire ³¹P NMR spectra at a constant temperature.

-

The chemical shift of the phosphorus nucleus will change upon micelle formation due to the change in the chemical environment.

-

A significant change in the ³¹P chemical shift as a function of concentration can be used to determine the CMC. The expected chemical shift for the phosphocholine headgroup is around -0.13 ppm relative to 85% phosphoric acid.[4]

Workflow for ³¹P NMR analysis of micellization.

Determination of Micelle Size by Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of particles in a solution.

Materials:

-

This compound solution above CMC

-

DLS instrument

-

Cuvettes

Procedure:

-

Prepare a solution of this compound in deionized water at a concentration above the CMC.

-

Filter the solution to remove any dust particles.

-

Place the sample in a clean cuvette and insert it into the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

Perform the DLS measurement to obtain the hydrodynamic radius of the micelles.

Biological Significance and Signaling Pathways

Lysophosphatidylcholines (LPCs), including this compound, are not merely structural components of cell membranes but also act as signaling molecules.

Interaction with G-Protein Coupled Receptors (GPCRs)

LPCs can modulate the activity of GPCRs, a large family of transmembrane receptors that play a central role in cellular signaling. The interaction is thought to occur through both direct binding to the receptor and indirect effects on the membrane environment, which in turn influences receptor conformation and function.

Modulation of Protein Kinase C (PKC)

PKC is a family of enzymes that are critical in various signaling cascades. LPCs have been shown to modulate PKC activity. This modulation can be either stimulatory or inhibitory depending on the concentration of the LPC and the specific PKC isoform.

Generalized signaling pathways involving LPC.

Conclusion

This compound is a lysophospholipid with significant physicochemical and biological properties. Its ability to form micelles in aqueous solution is a key characteristic that can be precisely determined using techniques such as surface tensiometry, NMR, and DLS. Furthermore, its role as a signaling molecule that can modulate the activity of crucial cellular components like GPCRs and PKC highlights its importance in biomedical research and drug development. This guide provides a foundational understanding and practical protocols for scientists working with this important molecule.

References

An In-depth Technical Guide on the Biological Role of 1-Decanoyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Decanoyl-sn-glycero-3-phosphocholine (B1200132) is a lysophosphatidylcholine (B164491) (LPC) with a 10-carbon saturated acyl chain. While direct experimental data for this specific molecule is limited, its structural class strongly suggests a role as a signaling molecule, particularly as an agonist for G protein-coupled receptors (GPCRs). Based on extensive research on related LPCs, the primary putative biological role of this compound is the activation of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 is known to stimulate glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1), making it a significant target in the study of metabolic diseases such as type 2 diabetes. This guide provides a comprehensive overview of the inferred biological functions of this compound, detailed experimental protocols to investigate its activity, and a framework for interpreting potential results.

Introduction to Lysophosphatidylcholines (LPCs)

Lysophosphatidylcholines are a class of phospholipids (B1166683) derived from the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2.[1] They consist of a glycerol (B35011) backbone, a phosphocholine (B91661) head group, and a single acyl chain at either the sn-1 or sn-2 position. LPCs are not merely metabolic intermediates in the Lands' cycle of phospholipid remodeling but are also active signaling molecules that can influence a wide range of cellular processes.[2][3]

The biological activity of LPCs is highly dependent on the length and saturation of their fatty acid chain.[4] Longer-chain LPCs, such as those with palmitoyl (B13399708) (16:0) and oleoyl (B10858665) (18:1) chains, have been identified as endogenous ligands for several GPCRs, including GPR40, GPR55, and GPR119.[4][5] These interactions implicate LPCs in the regulation of inflammation, immune responses, and metabolic homeostasis.[6]

Putative Biological Role of this compound

GPR119 Agonism and Downstream Signaling

The most probable biological function of this compound is the activation of GPR119.[4][7] GPR119 is a Gαs-coupled receptor, and its activation by a ligand initiates a signaling cascade that involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][8] This elevation in cAMP is a key second messenger that triggers downstream cellular responses.

Regulation of Insulin and GLP-1 Secretion

The activation of GPR119 in pancreatic β-cells enhances glucose-stimulated insulin secretion (GSIS).[9] In intestinal L-cells, GPR119 activation promotes the secretion of GLP-1, an incretin (B1656795) hormone that further potentiates insulin release from β-cells in a glucose-dependent manner.[8][10] Therefore, this compound is hypothesized to contribute to glycemic control through this dual mechanism.

Quantitative Data Summary

While no specific quantitative data for this compound is currently available in the literature, the following tables provide examples of the types of data that would be generated from the experimental protocols outlined in this guide. The data presented are for well-characterized synthetic GPR119 agonists and serve as a reference for expected outcomes.

Table 1: Example Quantitative Data for GPR119 Agonist Activity (cAMP Accumulation Assay)

| Compound | Cell Line | EC50 (nM) | Emax (% of Control) |

|---|---|---|---|

| This compound | HEK293-hGPR119 | To be determined | To be determined |

| AR231453 (Reference Agonist)[11] | HEK293/GPR119/pCRE-luc | 1.355 | ~100 |

| APD597 (Reference Agonist)[8] | hGPR119 | 46 | Not reported |

| 2-Oleoylglycerol (Endogenous Agonist)[12] | COS-7-hGPR119 | 2500 | Not reported |

Table 2: Example Quantitative Data for Glucose-Stimulated Insulin Secretion (GSIS) Assay

| Treatment | Glucose (mM) | Insulin Secreted (ng/mL) | Fold Increase vs. Low Glucose |

|---|---|---|---|

| Vehicle Control | 2.8 | Baseline | 1.0 |

| Vehicle Control | 16.7 | Stimulated | To be determined |

| This compound (10 µM) | 2.8 | To be determined | To be determined |

| This compound (10 µM) | 16.7 | To be determined | To be determined |

Table 3: Example Quantitative Data for GLP-1 Secretion Assay

| Treatment | GLP-1 Secreted (% of Control) |

|---|---|

| Vehicle Control | 100 |

| This compound (10 µM) | To be determined |

| Forskolin/IBMX (Positive Control)[13] | ~430 |

Detailed Experimental Protocols

The following protocols are designed to investigate the biological activity of this compound.

GPR119 Activation: cAMP Accumulation Assay

This protocol measures the increase in intracellular cAMP levels in response to GPR119 activation. A common method involves using human embryonic kidney 293 (HEK293) cells stably expressing human GPR119.[4]

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing human GPR119 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Seeding: Seed the cells into a 384-well plate at a density that will result in 80-90% confluency on the day of the assay.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to achieve the desired final concentrations.[14]

-

Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Forskolin). Incubate for 30 minutes at room temperature.[15]

-

cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, FRET, or luminescence-based) according to the manufacturer's instructions.[8]

-

Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the compound concentration. Calculate the EC50 value using a non-linear regression model (e.g., sigmoidal dose-response).[10]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the potentiation of glucose-stimulated insulin secretion in an insulin-secreting cell line, such as MIN6 mouse insulinoma cells.[2]

Methodology:

-

Cell Culture: Culture MIN6 cells in DMEM (25 mM glucose) supplemented with 15% FBS, penicillin/streptomycin, and 2-mercaptoethanol. Seed cells in a 24-well plate.[16]

-

Pre-incubation (Starvation): Wash the cells twice with Krebs-Ringer Bicarbonate Buffer (KRBH) containing 2.8 mM glucose. Pre-incubate the cells in this buffer for 1-2 hours at 37°C.[2]

-

Stimulation: Aspirate the pre-incubation buffer. Add KRBH buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound. Include a vehicle control. Incubate for 1-2 hours at 37°C.[2]

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Measurement: Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Normalize insulin secretion to total protein content or cell number. Plot the insulin concentration for each treatment condition.

GLP-1 Secretion Assay

This protocol is for measuring GLP-1 secretion from the GLUTag enteroendocrine cell line.[17]

Methodology:

-

Cell Culture: Culture GLUTag cells in DMEM (high glucose) supplemented with 10% FBS and penicillin/streptomycin. Seed cells in a 24-well plate.

-

Pre-incubation: Wash the cells with a secretion assay buffer (e.g., KRBH with 0.1% BSA). Pre-incubate in this buffer for 2 hours at 37°C.

-

Stimulation: Replace the pre-incubation buffer with fresh buffer containing test compounds (e.g., this compound) and stimulants (e.g., 10 mM glucose). Include a vehicle control and a positive control (e.g., 10 µM Forskolin and 100 µM IBMX). Incubate for 2 hours at 37°C.[13]

-

Sample Collection: Collect the supernatant, add a DPP-4 inhibitor to prevent GLP-1 degradation, and centrifuge to remove cell debris.

-

GLP-1 Measurement: Measure the active GLP-1 concentration in the supernatant using a specific ELISA kit.

-

Data Analysis: Express GLP-1 secretion as a percentage of the control or normalize to total protein content.

Lipidomics Analysis for Quantification

This protocol outlines a general workflow for the extraction and quantification of this compound from biological samples (e.g., plasma, cells) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

References

- 1. Peptide production and secretion in GLUTag, NCI-H716, and STC-1 cells: a comparison to native L-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lysophosphatidylcholine and its phosphorothioate analogues potentiate insulin secretion via GPR40 (FFAR1), GPR55 and GPR119 receptors in a different manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Efficacy of Lysophosphatidylcholine in Combination with Antimicrobial Agents against Acinetobacter baumannii in Experimental Murine Peritoneal Sepsis and Pneumonia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoprenoid Derivatives of Lysophosphatidylcholines Enhance Insulin and GLP-1 Secretion through Lipid-Binding GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Murine GLUTag Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Probing the Hydrophobic Binding Pocket of G-Protein-Coupled Lysophosphatidylserine Receptor GPR34/LPS1 by Docking-Aided Structure-Activity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Longitudinal associations between blood lysophosphatidylcholines and skeletal muscle mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PC(15:0/0:0) | C23H48NO7P | CID 24779458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine | C26H52NO7P | CID 16081932 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Decanoyl-sn-glycero-3-phosphocholine as a Biomarker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decanoyl-sn-glycero-3-phosphocholine (B1200132) (LPC 10:0) is a species of lysophosphatidylcholine (B164491) (LPC), a class of bioactive lipid mediators that are intermediates in the metabolism of phosphatidylcholine (PC). Emerging evidence suggests that alterations in the plasma concentrations of specific LPC species, including LPC 10:0, are associated with various pathological conditions, positioning them as promising biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge on this compound as a biomarker, with a focus on its role in metabolic diseases, inflammation, and cancer.

Quantitative Data on Lysophosphatidylcholine Levels in Disease

While specific quantitative data for this compound is limited in publicly available literature, numerous studies have reported on the altered levels of the broader lysophosphatidylcholine class in various diseases. These findings provide a valuable context for the potential role of LPC 10:0 as a biomarker. The following tables summarize the general trends observed for total or other specific LPC species in different conditions. It is important to note that the direction of change can vary depending on the specific LPC species and the disease context.

Table 1: Plasma Lysophosphatidylcholine (LPC) Levels in Metabolic Disorders

| Disease State | Change in Plasma LPC Levels | Reference |

| Obesity | Decreased | [1] |

| Type 2 Diabetes | Decreased | [1][2] |

Table 2: Plasma Lysophosphatidylcholine (LPC) Levels in Inflammatory and Other Diseases

| Disease State | Change in Plasma LPC Levels | Reference |

| Chronic Kidney Disease | Significantly lower in most patient subgroups compared to controls | [3] |

| Alzheimer's Disease | Differentiated from healthy controls based on the ratio of phosphatidylcholines to lysophosphatidylcholines | [4] |

| Schizophrenia | Most LPCs were decreased in patients compared to healthy controls | [5] |

Signaling Pathways Involving Lysophosphatidylcholines

Lysophosphatidylcholines, including this compound, exert their biological effects through various signaling pathways, primarily by acting on G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs).

G-Protein Coupled Receptor (GPCR) Signaling

LPCs are known to bind to several GPCRs, including GPR4, GPR55, and GPR119. This interaction can trigger a cascade of intracellular events, including the mobilization of calcium and the activation of various protein kinases, leading to diverse cellular responses.

Toll-like Receptor (TLR) Signaling and Inflammation

LPCs have a dual role in inflammation, acting as both pro-inflammatory and anti-inflammatory mediators through their interaction with Toll-like receptors (TLRs), particularly TLR2 and TLR4.[1][6] In the absence of other TLR ligands, LPCs can activate these receptors, leading to a pro-inflammatory response. Conversely, in the presence of potent TLR ligands like lipopolysaccharide (LPS), LPCs can inhibit TLR-mediated signaling, thereby exerting an anti-inflammatory effect.

Experimental Protocols

Accurate and reproducible quantification of this compound in biological samples is crucial for its validation as a biomarker. The following section details a general workflow and specific protocols for sample preparation and analysis.

Experimental Workflow for LPC 10:0 Quantification

The overall workflow for the quantification of this compound from plasma samples involves sample collection, lipid extraction, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Methodologies

1. Plasma Sample Preparation

A robust and efficient method for the extraction of lysophosphatidylcholines from plasma is essential. A single-step, chloroform-free extraction protocol is recommended to minimize the use of hazardous solvents and reduce processing time.[2][3]

-

Materials:

-

Human plasma

-

Saturated ammonium (B1175870) acetate (B1210297) solution

-

Acetonitrile:Isopropanol (2.5:1 v/v)

-

Internal Standard (IS): LPC 17:0 or LPC 19:0

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

To 20 µL of plasma in a microcentrifuge tube, add 8 µL of the internal standard solution.

-

Add 192 µL of saturated ammonium acetate solution.

-

Add 480 µL of the acetonitrile:isopropanol (2.5:1 v/v) mixture.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Carefully collect the supernatant containing the lipid extract for LC-MS/MS analysis.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The quantification of this compound is typically performed using a targeted approach with a triple quadrupole mass spectrometer.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple Quadrupole (QqQ) Mass Spectrometer.

-

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column is commonly used for lipid separation.

-

Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.[7]

-

Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[7]

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at around 40-50°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: The protonated molecule [M+H]⁺ of this compound.

-

Product Ion: The characteristic fragment ion of the phosphocholine (B91661) headgroup at m/z 184.07.

-

Collision Energy and other MS parameters: These need to be optimized for the specific instrument and compound.

-

Conclusion

This compound, as a member of the lysophosphatidylcholine family, holds significant promise as a biomarker for a range of diseases characterized by metabolic and inflammatory dysregulation. The methodologies outlined in this guide provide a framework for the accurate and reproducible quantification of this lipid species in clinical and research settings. Further studies focusing specifically on LPC 10:0 are warranted to fully elucidate its role in disease pathogenesis and to validate its clinical utility as a standalone or panel biomarker. The visualization of its signaling pathways and experimental workflows provided herein serves as a valuable resource for researchers aiming to investigate the biological functions and biomarker potential of this important lipid molecule.

References

- 1. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Single-step, chloroform-free extraction of lysophosphatidylcholine from plasma for cancer biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ratio of phosphatidylcholines to lysophosphatidylcholines in plasma differentiates healthy controls from patients with Alzheimer's disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

Unveiling 1-Decanoyl-sn-glycero-3-phosphocholine: A Technical Guide on its Natural Occurrence, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural occurrence, analytical methodologies, and biological importance of 1-Decanoyl-sn-glycero-3-phosphocholine (C10:0 LPC). As a member of the lysophosphatidylcholine (B164491) (LPC) family, this specific short-chain lipid is emerging as a molecule of interest in various physiological and pathological processes. This document provides a comprehensive overview of its presence in biological systems, detailed experimental protocols for its quantification, and an exploration of its known signaling pathways.

Natural Occurrence of this compound

While long-chain LPC species are more commonly reported in lipidomic studies, this compound is a naturally occurring lysophospholipid found in various biological matrices, albeit typically at lower concentrations than its longer-chain counterparts. Its presence has been noted in human plasma and various mammalian tissues. The levels of C10:0 LPC, like other LPCs, are tightly regulated through the enzymatic activities of phospholipase A2 (PLA2), which generates LPCs from phosphatidylcholines, and lysophosphatidylcholine acyltransferases (LPCATs), which reacylated them back into phosphatidylcholines.

Quantitative data on the absolute concentrations of this compound are still emerging as analytical techniques become more sensitive. The table below summarizes available quantitative data from various studies.

| Biological Matrix | Species | Concentration/Abundance | Analytical Method | Reference |

| Human Plasma | Homo sapiens | Not explicitly quantified, but detected in lipidomic profiles. Levels of total LPCs range from 125 to 143 nmol/mL.[1] | LC-MS/MS | [1] |

| Mouse Liver | Mus musculus | Detected, but specific concentration for C10:0 not detailed. General decrease in many LPC species observed in high-fat diet models.[2][3] | LC-ESI-MS/MS | [2][3] |

| Mouse Skeletal Muscle | Mus musculus | Modest changes in overall LPC profiles observed in response to high-fat diet.[2][3] | LC-ESI-MS/MS | [2][3] |

| Mouse Adipose Tissue | Mus musculus | Modest changes in overall LPC profiles observed in response to high-fat diet.[2][3] | LC-ESI-MS/MS | [2][3] |

| Neonatal Serum | Homo sapiens | Levels of various LPC species are generally lower in neonates compared to adults.[4][5] | LC-MS/MS | [4][5] |

| Food Sources (General) | - | LPCs are present in various foods, and enzymatic synthesis can produce LPCs with specific fatty acids like capric acid (C10:0).[6] | - | [6] |

Note: The quantification of specific LPC species like C10:0 is often part of broader lipidomic analyses, and individual concentrations may not always be reported separately. The provided data represents a summary of available information and highlights the need for more targeted quantitative studies on this specific lipid.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound from complex biological samples requires robust extraction and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Lipid Extraction from Plasma/Serum

This protocol is a modified Folch extraction suitable for the recovery of a broad range of lipids, including lysophosphatidylcholines.

Materials:

-

Biological sample (e.g., plasma, serum)

-

Methanol (B129727) (MeOH), HPLC grade, pre-chilled

-

Methyl tert-butyl ether (MTBE), HPLC grade, pre-chilled

-

Water, LC-MS grade

-

Internal standard solution (e.g., C17:0 LPC or a deuterated C10:0 LPC standard)

-

1.5 mL Eppendorf tubes

-

Vortex mixer

-

Centrifuge

-

Centrifugal evaporator

Procedure:

-

To a 1.5 mL Eppendorf tube, add 10 µL of the biological sample.

-

Add 225 µL of cold methanol containing the internal standard.

-

Vortex the mixture for 10 seconds.

-

Add 750 µL of cold MTBE.

-

Vortex for 10 seconds, then shake at 4°C for 6 minutes.

-

To induce phase separation, add 188 µL of LC-MS grade water.

-

Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.

-

Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.

-

Evaporate the solvent to dryness using a centrifugal evaporator.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 150 µL of methanol/toluene 9:1, v/v).

Quantification by LC-MS/MS

This section outlines a general LC-MS/MS methodology for the targeted quantification of C10:0 LPC.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A reversed-phase column suitable for lipidomics (e.g., C18 or C8, with sub-2 µm particle size).

-

Mobile Phase A: Water with a modifier such as ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

-

Mobile Phase B: A mixture of organic solvents like isopropanol (B130326) and acetonitrile (B52724) with a similar modifier.

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute lipids based on their hydrophobicity.

-

Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for standard bore columns).

-

Column Temperature: Maintained at a constant temperature (e.g., 40-50°C) to ensure reproducible retention times.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound (C10:0 LPC):

-

Precursor Ion (Q1): The m/z of the protonated molecule [M+H]⁺. For C10:0 LPC (C18H38NO7P), the theoretical monoisotopic mass is 411.2437 g/mol . The precursor ion would be approximately m/z 412.25.

-

Product Ion (Q3): The characteristic phosphocholine (B91661) headgroup fragment at m/z 184.1.

-

-

Internal Standard: An appropriate internal standard (e.g., C17:0 LPC or a deuterated version of C10:0 LPC) should be used with its corresponding MRM transition for accurate quantification.

-

Optimization: Collision energy and other source parameters should be optimized for the specific instrument and compound to achieve maximum sensitivity.

Experimental workflow for the extraction and quantification of this compound.

Biological Significance and Signaling Pathways

Lysophosphatidylcholines, including C10:0 LPC, are not merely metabolic intermediates but also act as signaling molecules with a wide range of biological activities. They are known to influence cellular processes such as proliferation, migration, and inflammation.[7]

The signaling effects of LPCs are often mediated by their interaction with specific G protein-coupled receptors (GPCRs). While much of the research has focused on longer-chain LPCs, short-chain species are also recognized as potential ligands for these receptors.

Known Signaling Pathways for Lysophosphatidylcholines

LPCs can activate several downstream signaling cascades upon binding to their receptors. The primary known receptors for LPCs include G2A (G protein-coupled receptor G2 accumulation) and GPR4.

General signaling pathway for lysophosphatidylcholines via G protein-coupled receptors.

Activation of G Protein-Coupled Receptors:

-

G2A and GPR4: These receptors are known to be activated by various LPC species. The binding of LPCs, including potentially C10:0 LPC, can initiate downstream signaling.

Downstream Signaling Cascades:

-

G Protein Activation: Upon ligand binding, the GPCR undergoes a conformational change, leading to the activation of heterotrimeric G proteins (composed of α, β, and γ subunits).

-

Effector Enzyme Modulation: The activated G protein subunits can then modulate the activity of various effector enzymes, such as phospholipase C (PLC) and adenylyl cyclase (AC).

-

Second Messenger Production: This leads to the generation of second messengers like inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP).

-

Kinase Cascades: These second messengers, in turn, activate downstream protein kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway and protein kinase C (PKC).

-

Cellular Response: Ultimately, these signaling events converge on the activation of transcription factors and other cellular machinery to elicit a specific cellular response, which can include pro-inflammatory cytokine production, cell proliferation, and migration.

The specific cellular response to C10:0 LPC is likely context-dependent, varying with cell type and the physiological or pathological state. Further research is needed to delineate the precise signaling pathways and biological outcomes specifically modulated by this compound.

Conclusion

This compound is a naturally occurring short-chain lysophosphatidylcholine that is increasingly being identified in comprehensive lipidomic studies. Its accurate quantification is achievable through sophisticated LC-MS/MS methodologies. While the broader class of LPCs is known to be biologically active, acting through GPCRs to modulate key cellular processes, the specific roles and signaling pathways of C10:0 LPC are still an active area of investigation. This technical guide provides a foundational understanding for researchers and professionals in drug development, highlighting the importance of further targeted studies to fully elucidate the significance of this particular lipid molecule in health and disease.

References

- 1. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Marine Fish-Derived Lysophosphatidylcholine: Properties, Extraction, Quantification, and Brain Health Application [mdpi.com]

- 7. Single Lysophosphatidylcholine Components Exhibit Adjuvant Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Metabolism of 1-Decanoyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Decanoyl-sn-glycero-3-phosphocholine (B1200132) is a species of lysophosphatidylcholine (B164491) (LPC), a class of bioactive lipid molecules implicated in a wide array of cellular processes, including signal transduction, inflammation, and membrane remodeling. Understanding the metabolic fate of specific LPC species is crucial for elucidating their precise biological roles and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the cellular metabolism of this compound, detailing its enzymatic processing, relevant signaling pathways, and the experimental methodologies used for its study. While specific quantitative data for the 10-carbon chain variant is limited in publicly available literature, this guide extrapolates from the broader understanding of LPC metabolism to provide a robust framework for researchers in the field.

Introduction to Lysophosphatidylcholine Metabolism

Lysophosphatidylcholines (LPCs) are generated from the hydrolysis of phosphatidylcholines (PCs) by phospholipase A2 (PLA2) enzymes, a key step in the Lands cycle of phospholipid remodeling.[1][2][3] LPCs are not merely metabolic intermediates but also potent signaling molecules that can influence a variety of cellular functions.[4][5] The metabolism of LPCs is tightly regulated to maintain membrane homeostasis and control cellular signaling. The acyl chain length and saturation of LPCs, such as the 10-carbon saturated chain of this compound, can influence their metabolic processing and biological activity.

Core Metabolic Pathways

The cellular metabolism of this compound primarily involves two key enzymatic pathways: reacylation into phosphatidylcholine and degradation into other signaling molecules.

The Lands Cycle: Reacylation to Phosphatidylcholine

The primary metabolic fate of LPCs within the cell is their reacylation to form phosphatidylcholines, a process catalyzed by lysophosphatidylcholine acyltransferases (LPCATs).[2][6] This reaction is a crucial part of the Lands cycle, which allows for the remodeling of fatty acid chains within cellular membranes.[3]

-

Enzyme: Lysophosphatidylcholine Acyltransferase (LPCAT)[6][7]

-

Reaction: this compound + Acyl-CoA → 1-decanoyl-2-acyl-sn-glycero-3-phosphocholine + CoA[6]

Different isoforms of LPCAT exist, each with distinct substrate specificities for both the LPC species and the acyl-CoA donor.[4][5][6] Studies on LPCAT substrate specificity have indicated a general preference for unsaturated acyl-CoAs over saturated ones.[8] This suggests that the reacylation of the saturated this compound may occur at a different rate compared to its unsaturated counterparts.

Degradation Pathways

This compound can also be catabolized through the action of other lipases:

-

Autotaxin (Lysophospholipase D): This enzyme hydrolyzes LPC to generate lysophosphatidic acid (LPA), another potent lipid signaling molecule, and choline.[3][9]

-

Lysophospholipase A1: While not found in circulation, intracellular lysophospholipase A1 could theoretically degrade LPC into glycerophosphocholine and decanoic acid.[1][3]

Signaling Pathways

LPCs, including likely this compound, can act as extracellular signaling molecules by binding to specific G protein-coupled receptors (GPCRs).[4][5]

G2A and GPR4 Receptors

Two of the most well-characterized LPC receptors are G2A and GPR4.[1][8][10] Binding of LPC to these receptors can initiate downstream signaling cascades that influence a variety of cellular processes.

-

G2A (G protein-coupled receptor 132): Expressed in immune cells, G2A activation by LPC has been linked to monocyte and T-cell chemotaxis.[11] Interestingly, some studies suggest LPC acts as an antagonist to the proton-sensing activity of G2A.[10]

-

GPR4: This receptor is also activated by LPC and is implicated in endothelial barrier dysfunction and inflammatory responses.[1][8]

Activation of these receptors typically involves coupling to G proteins (such as Gαs, Gαq, and Gα13), leading to the modulation of second messengers like cAMP and intracellular calcium, and the activation of downstream kinases such as ERK and p38 MAPK.[12]

Quantitative Data

Specific kinetic parameters for the enzymes involved in the metabolism of this compound are not extensively documented. The following tables provide generalized data for LPC metabolism which can serve as a reference point for experimental design.

Table 1: Generalized Enzyme Kinetic Parameters for LPC Metabolism

| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |

| Phospholipase A2 | Phosphatidylcholine | Varies widely | Varies widely | [10] |

| LPCAT1 | 1-palmitoyl-lyso-PC, Oleoyl-CoA | 10-50 | 5-20 | [4] |

| LPCAT2 | 1-alkyl-lyso-PC, Acetyl-CoA | ~137 (for Acetyl-CoA) | ~0.3 (purified enzyme) | [6] |

| Autotaxin | Lysophosphatidylcholine | 10-100 | Varies | [3] |

Table 2: Receptor Binding Affinities for LPC

| Receptor | Ligand | Kd (nM) | Cell Type | Reference(s) |

| GPR4 | Lysophosphatidylcholine | 159 | CHO cells | [1] |

| G2A | Lysophosphatidylcholine | High affinity | - | [12] |

Experimental Protocols

Lipid Extraction from Cells

This protocol is a modification of the Bligh and Dyer method, optimized for the extraction of lysophospholipids.[5]

Materials:

-

Deionized water

-

15 mL conical polypropylene (B1209903) centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Harvest cultured cells and homogenize them in an appropriate buffer.

-

To 200 µL of the cell homogenate in a 15 mL centrifuge tube, add 750 µL of a 1:2 (v/v) mixture of chloroform:methanol.[2]

-

Vortex the mixture vigorously for 1 minute.[2]

-

Add 250 µL of chloroform and vortex for 30 seconds.[2]

-

Add 250 µL of deionized water and vortex to mix thoroughly.[2]

-

Centrifuge at 1,500 x g for 10 minutes at room temperature to separate the phases.[2]

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipid film in an appropriate solvent for downstream analysis (e.g., methanol for LC-MS).[2]

Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of specific lipid species.

Instrumentation:

-

HPLC system with a C18 reversed-phase column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid

-